REACTION_SMILES
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[C:1]1(=[O:31])[c:2]2[c:3]([cH:27][cH:28][cH:29][cH:30]2)[C:4](=[O:26])[N:5]1[CH2:6][CH2:7][C:8]([C:9]([NH:12][CH2:13][CH2:14][O:15][NH:16][C:17]([CH3:18])([CH3:19])[C:20](=[N:21][OH:24])[CH3:25])([CH3:22])[CH3:23])=[N:10][OH:11].[CH2:34]([Cl:35])[Cl:36].[NH2:32][NH2:33]>>[C:1]1(=[O:31])[c:2]2[c:3]([cH:27][cH:28][cH:29][cH:30]2)[C:4](=[O:26])[N:5]1[CH2:6][CH2:7][CH:8]=[C:9]([CH3:22])[CH3:23]
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Name
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CC(=NO)C(C)(C)NOCCNC(C)(C)C(CCN1C(=O)c2ccccc2C1=O)=NO
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=NO)C(C)(C)NOCCNC(C)(C)C(CCN1C(=O)c2ccccc2C1=O)=NO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Type
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product
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Smiles
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CC(C)=CCCN1C(=O)c2ccccc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |